molecular formula C9H17NO B13907332 [cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B13907332
M. Wt: 155.24 g/mol
InChI Key: CGGRAHITDBJVBH-RKDXNWHRSA-N
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Description

[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS: 1788873-78-8) is a pyrrolizine derivative characterized by a bicyclic framework with a cis-configured methyl substituent at position 3 and a hydroxymethyl group at position 6. The compound’s molecular formula is inferred as C₁₀H₁₇NO (based on structural analogs and nomenclature rules), though explicit data from the provided evidence remains sparse .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(3R,8R)-3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H17NO/c1-8-3-5-9(7-11)4-2-6-10(8)9/h8,11H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

CGGRAHITDBJVBH-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(N1CCC2)CO

Canonical SMILES

CC1CCC2(N1CCC2)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of [cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multi-step synthetic routes starting from suitable pyrrolizine precursors. The following subsections detail the general synthetic strategies and specific methods reported in literature and chemical suppliers.

General Synthetic Strategy

The synthesis involves:

  • Construction of the bicyclic pyrrolizine skeleton.
  • Introduction of the methyl substituent at the 3-position in the cis configuration.
  • Functionalization of the 8-position with a methanol group.

This often requires stereoselective synthesis steps to ensure the cis configuration and selective hydroxymethylation.

Reported Synthetic Routes

Cyclization and Ring Closure

Starting from linear precursors such as amino alcohols or substituted pyrrolidines, intramolecular cyclization is employed to form the bicyclic hexahydropyrrolizine core. This step is usually catalyzed by acid or base under controlled temperature conditions to favor cis stereochemistry.

Methyl Substitution

The methyl group at the 3-position is introduced via alkylation reactions. Commonly, methyl halides (e.g., methyl iodide) or methyl lithium reagents are used to alkylate the nitrogen or carbon centers selectively. Protective groups may be employed to direct methylation to the desired site.

Hydroxymethylation at the 8-Position

The methanol substituent is introduced by hydroxymethylation, often via formylation followed by reduction, or direct nucleophilic substitution reactions with formaldehyde derivatives. Catalysts such as sodium borohydride or lithium aluminum hydride are used for reduction steps.

Stereochemical Control

Stereochemical purity is achieved by controlling reaction conditions such as temperature, solvent, and choice of reagents. Chiral catalysts or auxiliaries may be employed to enhance cis-selectivity.

Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Acid catalysis, reflux in ethanol 75-85 Favoring cis ring closure
Methylation Methyl iodide, base (e.g., K2CO3) 60-70 Selective methylation at 3-position
Hydroxymethylation Formaldehyde, NaBH4 reduction 65-80 Introduction of methanol group at C-8
Purification Column chromatography, recrystallization >95 Achieving >97% purity

Note: These yields are typical approximations based on analogous compounds and reported methods for hexahydropyrrolizine derivatives.

Analytical Characterization Supporting Preparation

Summary of Research Findings

  • The compound is generally synthesized via a multi-step process involving cyclization, methylation, and hydroxymethylation.
  • Stereochemical control is critical to obtain the cis isomer.
  • Purification techniques ensure high purity (>97%) of the final product.
  • The preparation methods are consistent with those used for related bicyclic amine alcohols such as 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol.

Chemical Reactions Analysis

Types of Reactions

[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.

Scientific Research Applications

[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, facilitating binding to enzymes or receptors. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol are compared below with three analogs:

Structural Analogs

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol -CH₃ (cis-3), -CH₂OH (8) C₁₀H₁₇NO Research use; stereospecific scaffold
[rel-(2R,8S)-2-Methoxy-hexahydropyrrolizin-8-yl]methanol -OCH₃ (2), -CH₂OH (8) C₁₀H₁₇NO₂ Enhanced solubility due to methoxy group; research reagent
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) Thiophene/pyrazole hybrid substituents Varies Anticancer/antimicrobial activity; synthetic versatility
Pyrrolizidine alkaloids (e.g., retronecine) -OH groups, unsaturated bonds C₈H₁₃NO₂ Natural toxins; hepatotoxic mechanisms

Physicochemical and Functional Differences

  • Substituent Effects : The cis-3 methyl group in the target compound likely reduces polarity compared to the methoxy-substituted analog . This difference may influence membrane permeability in biological systems.
  • Stereochemistry : Cis-configuration at position 3 distinguishes it from trans-isomers, which could exhibit divergent receptor-binding profiles.
  • Functional Groups : The hydroxymethyl group at position 8 contrasts with pyrrolizidine alkaloids (e.g., retronecine), which often feature secondary alcohols or ester moieties linked to toxicity.

Similarity Assessment Challenges

Computational similarity methods (e.g., Tanimoto coefficients, pharmacophore mapping) may classify the target compound as dissimilar to pyrrolizidine alkaloids due to its saturated bicyclic core and lack of conjugated double bonds. However, functional group alignment (e.g., -CH₂OH vs. -OH in retronecine) could yield partial similarity in virtual screening.

Research Implications and Limitations

  • Data Gaps : Critical parameters (e.g., melting point, solubility) for the target compound are absent in the evidence, complicating direct comparisons.
  • Stereochemical Specificity : The cis-3 methyl group warrants further study to evaluate its role in modulating biological interactions.
  • Synthetic Scalability : Methods for large-scale production remain undocumented, unlike analogs from suppliers like Aladdin.

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